REACTION_SMILES
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[CH3:21][OH:22].[N+:5](=[O:6])([O-:7])[c:8]1[cH:9][c:10]([C:11](=[O:12])[OH:13])[cH:14][c:15]([N+:18](=[O:19])[O-:20])[c:16]1[Cl:17].[S:1]([Cl:2])([Cl:3])=[O:4]>>[N+:5](=[O:6])([O-:7])[c:8]1[cH:9][c:10]([C:11](=[O:12])[O:13][CH3:21])[cH:14][c:15]([N+:18](=[O:19])[O-:20])[c:16]1[Cl:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc([N+](=O)[O-])c(Cl)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1cc([N+](=O)[O-])c(Cl)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |